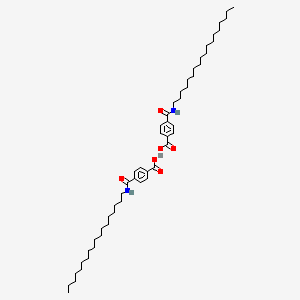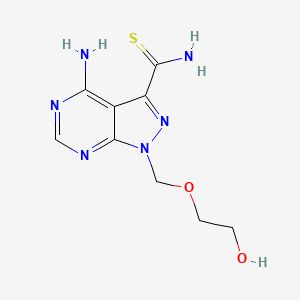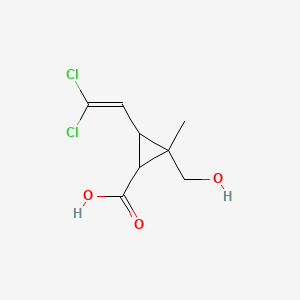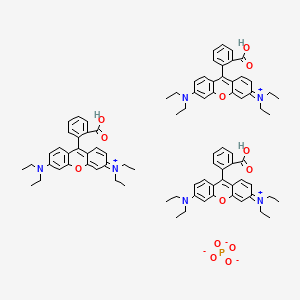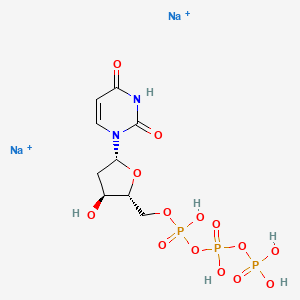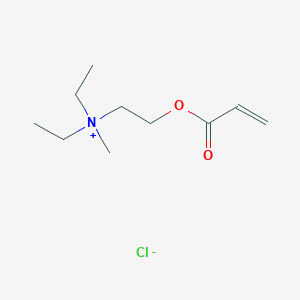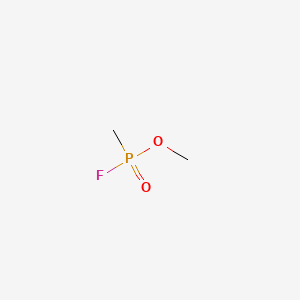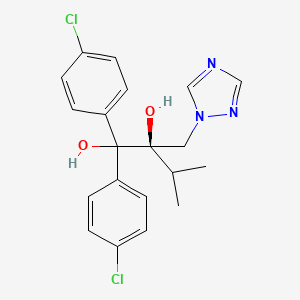
4-Amino-N'-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide is a chemical compound with the molecular formula C₁₄H₁₃N₃O₄S It is known for its unique structure, which includes a benzodioxole ring and a sulfonohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide typically involves a condensation reaction between benzo[d][1,3]dioxole-5-carbaldehyde and 4-aminobenzenesulfonohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-Amino-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Amino-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The benzodioxole ring and sulfonohydrazide group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide
- 4-Chloro-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide
- 4-Nitro-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide
Uniqueness
4-Amino-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide is unique due to the presence of the amino group, which can participate in additional hydrogen bonding and electrostatic interactions. This enhances its potential as a ligand and its biological activity compared to its methyl, chloro, and nitro analogs.
Properties
CAS No. |
5448-75-9 |
|---|---|
Molecular Formula |
C14H13N3O4S |
Molecular Weight |
319.34 g/mol |
IUPAC Name |
4-amino-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H13N3O4S/c15-11-2-4-12(5-3-11)22(18,19)17-16-8-10-1-6-13-14(7-10)21-9-20-13/h1-8,17H,9,15H2/b16-8+ |
InChI Key |
SLPFHVAXJGXOMS-LZYBPNLTSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


